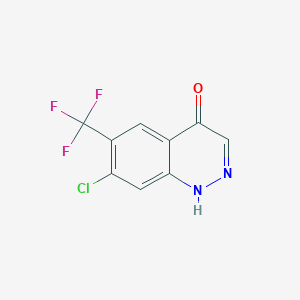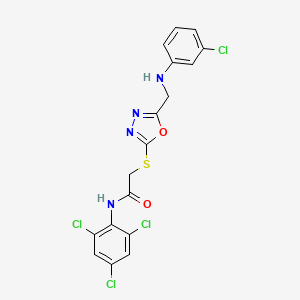
Propyl 4-formyl-1H-pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl-4-formyl-1H-pyrrol-2-carboxylat ist eine organische Verbindung, die zur Pyrrol-Familie gehört. Pyrrole sind fünfringige heterozyklische aromatische Verbindungen, die ein Stickstoffatom enthalten. Diese Verbindung zeichnet sich durch das Vorhandensein einer Propylestergruppe an der 2-Position, einer Formylgruppe an der 4-Position und einer Carboxylatgruppe an der 1-Position des Pyrrolrings aus. Aufgrund seiner einzigartigen chemischen Eigenschaften wird es in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Propyl-4-formyl-1H-pyrrol-2-carboxylat kann durch verschiedene Verfahren erreicht werden. Ein gängiges Verfahren umfasst die Kondensation von Carbonsäuren mit 2,4,4-Trimethoxybutan-1-amin, gefolgt von einer säurekatalysierten Cyclisierung zur Bildung des Pyrrolrings . Dieses Verfahren ist gegenüber verschiedenen funktionellen Gruppen hochtolerant und liefert gute Ausbeuten.
Ein weiteres Verfahren beinhaltet die Paal-Knorr-Pyrrolsynthese, bei der 2,5-Dimethoxytetrahydrofuran in Gegenwart einer katalytischen Menge Eisen(III)chlorid in Wasser mit verschiedenen Aminen und Sulfonaminen kondensiert wird . Dieses Verfahren ermöglicht die Synthese von N-substituierten Pyrrolen unter milden Reaktionsbedingungen.
Industrielle Produktionsverfahren
Die industrielle Produktion von Propyl-4-formyl-1H-pyrrol-2-carboxylat beinhaltet in der Regel die großtechnische Synthese unter Verwendung der oben genannten Verfahren. Die Wahl des Verfahrens hängt von der gewünschten Ausbeute, Reinheit und Wirtschaftlichkeit ab. Die Verwendung katalytischer Systeme und umweltfreundlicher Lösungsmittel wird bevorzugt, um Abfall zu minimieren und die Produktionskosten zu senken.
Chemische Reaktionsanalyse
Arten von Reaktionen
Propyl-4-formyl-1H-pyrrol-2-carboxylat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Formylgruppe kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu einer Carbonsäure oxidiert werden.
Reduktion: Die Formylgruppe kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid zu einem Alkohol reduziert werden.
Substitution: Der Pyrrolring kann unter geeigneten Bedingungen elektrophile Substitutionsreaktionen wie Halogenierung, Nitrierung und Sulfonierung eingehen.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Elektrophile Substitution: Halogene (Chlor, Brom), Salpetersäure, Schwefelsäure.
Hauptprodukte, die gebildet werden
Oxidation: Propyl-4-carboxy-1H-pyrrol-2-carboxylat.
Reduktion: Propyl-4-hydroxymethyl-1H-pyrrol-2-carboxylat.
Substitution: Halogenierte, nitrierte oder sulfonierte Derivate von Propyl-4-formyl-1H-pyrrol-2-carboxylat.
Wissenschaftliche Forschungsanwendungen
Propyl-4-formyl-1H-pyrrol-2-carboxylat hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Als Baustein für die Synthese komplexerer heterozyklischer Verbindungen verwendet.
Biologie: Auf seine möglichen biologischen Aktivitäten, einschließlich antimikrobieller und Antikrebsaktivitäten, untersucht.
Medizin: Auf seine mögliche Verwendung als pharmazeutisches Zwischenprodukt in der Arzneimittelentwicklung untersucht.
Industrie: Wird in der Synthese von Farbstoffen, Pigmenten und anderen Industriechemikalien verwendet.
Wirkmechanismus
Der Wirkmechanismus von Propyl-4-formyl-1H-pyrrol-2-carboxylat beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen. Die Formylgruppe kann an nucleophilen Additionsreaktionen teilnehmen, während der Pyrrolring elektrophile Substitutionsreaktionen eingehen kann. Diese Interaktionen können zelluläre Prozesse stören und zu verschiedenen biologischen Wirkungen führen .
Analyse Chemischer Reaktionen
Types of Reactions
Propyl 4-formyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophilic Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed
Oxidation: Propyl 4-carboxy-1H-pyrrole-2-carboxylate.
Reduction: Propyl 4-hydroxymethyl-1H-pyrrole-2-carboxylate.
Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Propyl 4-formyl-1H-pyrrole-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of propyl 4-formyl-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the pyrrole ring can undergo electrophilic substitution reactions. These interactions can disrupt cellular processes and lead to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Propyl-4-formyl-1H-pyrrol-2-carboxylat kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
Pyrrol-2-carboxylat: Fehlt die Propylestergruppe und hat unterschiedliche Reaktivität und biologische Eigenschaften.
Ethyl-4-formyl-1H-pyrrol-2-carboxylat: Ähnliche Struktur, jedoch mit einer Ethylestergruppe anstelle einer Propylestergruppe, was zu Unterschieden in der Löslichkeit und Reaktivität führt.
Pyrrolidin: Ein gesättigtes Analogon von Pyrrol mit unterschiedlichen chemischen und biologischen Eigenschaften.
Die Einzigartigkeit von Propyl-4-formyl-1H-pyrrol-2-carboxylat liegt in seinen spezifischen funktionellen Gruppen, die eine eindeutige chemische Reaktivität und potenzielle biologische Aktivitäten verleihen.
Eigenschaften
Molekularformel |
C9H11NO3 |
|---|---|
Molekulargewicht |
181.19 g/mol |
IUPAC-Name |
propyl 4-formyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C9H11NO3/c1-2-3-13-9(12)8-4-7(6-11)5-10-8/h4-6,10H,2-3H2,1H3 |
InChI-Schlüssel |
SFGCMQLRCJYMDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)C1=CC(=CN1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


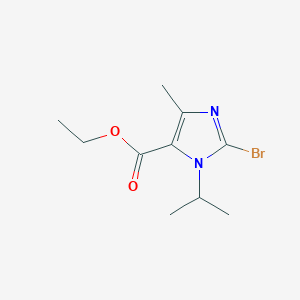
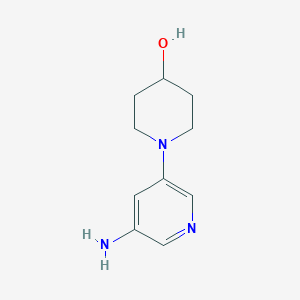
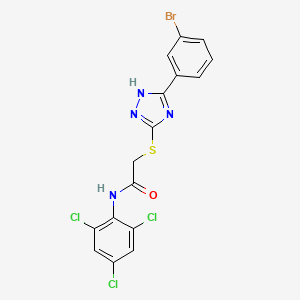
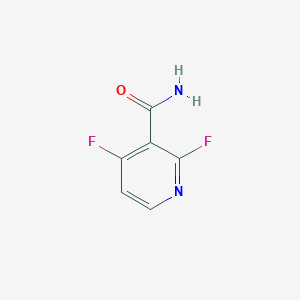
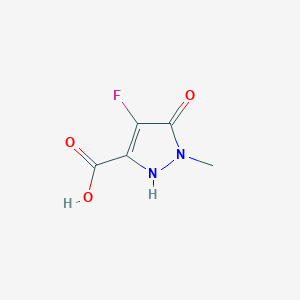
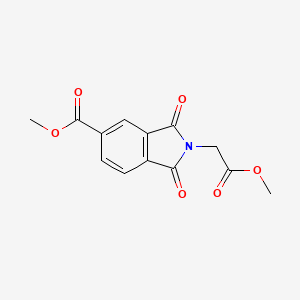
![Pyrrolidin-1-yl(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-8-yl)methanone](/img/structure/B11777263.png)

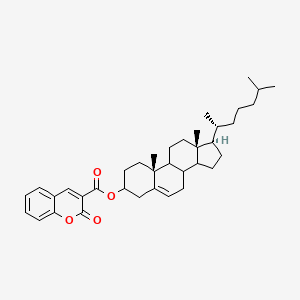
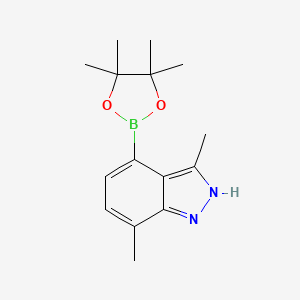
![5-(Methylsulfonyl)-4-(o-tolyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11777285.png)
